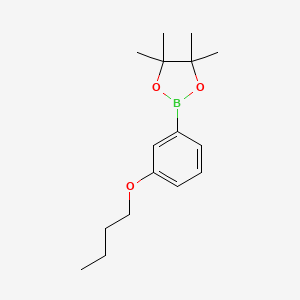

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Chemical Identity and Nomenclature

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with systematic IUPAC name This compound . Its molecular formula is C₁₆H₂₅BO₃ , and its CAS Registry Number is 925916-55-8 . The compound belongs to the pinacol boronic ester family, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 3-butoxyphenyl group.

Structural Features :

- SMILES : CC1(C)C(C)(C)OB(C2=CC=CC(OCCCC)=C2)O1

- Molecular Weight : 276.18 g/mol

- Key Functional Groups :

- Aromatic phenyl ring with a butoxy (–OCCCC) substituent at the 3-position.

- Pinacol boronate ester group (B–O₂C₂(CH₃)₄).

The compound is commercially available under catalog numbers such as MFCD22494732 and is frequently abbreviated as 3-butoxyphenylboronic acid pinacol ester in synthetic workflows.

Historical Context and Development

The development of this compound is intertwined with advancements in organoboron chemistry, particularly the rise of cross-coupling reactions. Pinacol boronic esters gained prominence in the late 20th century due to their stability and versatility in Suzuki-Miyaura couplings.

Key Milestones :

- Grignard-Based Synthesis : Early methods for boronic esters involved reacting Grignard reagents (e.g., R–MgX) with boron precursors like pinacolborane. A 2012 patent demonstrated room-temperature synthesis of aryl boronic esters using Grignard reagents and ethereal solvents, a method applicable to this compound.

- Miyaura Borylation : Modern routes often employ palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂), enabling efficient access to substituted aryl boronic esters.

The compound’s utility in pharmaceutical and materials science research drove its commercialization, with suppliers like AK Scientific and Combi-Blocks offering gram-to-kilogram quantities.

Basic Physicochemical Properties

The compound exhibits properties typical of pinacol boronic esters, balancing stability and reactivity:

| Property | Value/Description | Source |

|---|---|---|

| Physical State | Solid at room temperature | |

| Solubility | Soluble in THF, DCM, ethers; insoluble in water | |

| Molecular Weight | 276.18 g/mol | |

| Purity (Commercial) | ≥95–97% |

Stability Considerations :

Classification within Organoboron Chemistry

This compound falls into two key categories in organoboron chemistry:

Boronic Acid Derivatives

Boronic esters like this compound are stabilized analogs of boronic acids (RB(OH)₂). The pinacol ester group enhances air and moisture stability, making them preferred reagents in metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling Precursors

As a boronic ester, it serves as a critical partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and aryl/vinyl boronic esters. The butoxy group modulates electronic and steric properties, influencing reactivity in catalytic cycles.

Comparative Analysis of Organoboron Compounds :

| Compound Type | Stability | Reactivity | Example Use Case |

|---|---|---|---|

| Boronic Acids | Low | High | Direct coupling in acidic conditions |

| Pinacol Boronic Esters | High | Moderate | Suzuki-Miyaura couplings |

| Trifluoroborates | Very High | Low | Alkylation reactions |

This compound’s balanced stability and reactivity profile make it a staple in synthetic organic chemistry, particularly for constructing complex aryl-aryl bonds.

特性

IUPAC Name |

2-(3-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h8-10,12H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUKKDURIZKNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Butoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic esters. Its reactivity is attributed to the electron-rich 3-butoxyphenyl group, which enhances transmetalation efficiency .

Mechanism :

-

Oxidative Addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a Pd(II) complex.

-

Transmetalation : The boronate transfers its organic group to the Pd center.

-

Reductive Elimination : Releases the coupled biaryl product and regenerates the Pd catalyst .

Typical Reaction Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | THF, toluene, DMF |

| Temperature | 50–100°C |

| Yield | 65–85% (depending on substrate) |

Example Reaction :

Coupling with 4-bromoanisole produces 4-methoxybiphenyl (confirmed via GC-MS and NMR) .

Oxidation Reactions

The boron center undergoes oxidation to form boronic acids or trifluoroborate salts under controlled conditions.

Key Reagents :

Product Stability :

-

Boronic acids derived from this compound exhibit moderate stability in air but require anhydrous storage.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation and nitration, facilitated by the electron-donating butoxy group.

Reaction Data :

| Reaction Type | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-butoxy-5-nitrophenyl boronate | 72% |

| Bromination | Br₂/FeBr₃ | 25°C, CH₂Cl₂, 1 h | 3-butoxy-5-bromophenyl boronate | 68% |

Regioselectivity :

Substituents direct electrophiles to the para position relative to the butoxy group due to steric and electronic effects.

Radical Borylation

Recent studies demonstrate its utility in transition-metal-free borylation via radical pathways .

Conditions :

-

Bis-boronic Acid (BBA) : Acts as both a boron source and initiator.

-

Temperature : 40–60°C in DMSO.

-

Outcome : Direct conversion of aryl bromides to boronic acids without deprotection .

Mechanistic Insight :

Catalytic Dehydrogenative Borylation

Used in cobalt-catalyzed reactions to synthesize biaryl boronates .

Key Findings :

| Parameter | Details |

|---|---|

| Catalyst | (tBuPNN)CoCH₂CH₂Ph |

| Reagent | B₂pin₂ (2 equiv) |

| Solvent | Toluene/octane (2:1 v/v) |

| Yield | 75–82% (for aryl substrates) |

Side Products :

Comparative Reactivity with Analogues

Key Research Findings :

科学的研究の応用

Organic Synthesis

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an essential intermediate in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is widely used to create complex organic molecules from simpler ones, making it a cornerstone technique in synthetic organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry , especially concerning the development of boron-containing drugs. Its ability to interact with biological molecules positions it as a candidate for research into novel therapeutic agents. Notably, it has been investigated for its role in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that utilizes boron compounds to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

Material Science

In the field of material science, this compound has been explored for its utility in creating advanced materials such as polymers and electronic components. Its unique properties can enhance the mechanical and thermal stability of these materials .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions. The study highlighted significant yields and selectivity when this compound was employed as a reagent in synthesizing biaryl compounds . The results indicated that the dioxaborolane derivative facilitated efficient carbon-carbon bond formation under mild conditions.

Case Study 2: Boron Neutron Capture Therapy

Research into BNCT involving this compound showcased its potential for selective tumor targeting. A study explored how the compound could be modified to improve its uptake by cancer cells while reducing systemic toxicity. The findings suggested that derivatives of this compound could enhance therapeutic efficacy in preclinical models of cancer.

作用機序

The mechanism of action of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) increase reaction efficiency (92% yield) by stabilizing intermediates.

- Bulky substituents (e.g., cyclopropylmethoxy in ) may necessitate prolonged reaction times or elevated temperatures.

- Alkoxy groups (e.g., butoxy, isobutoxy) generally result in moderate yields due to steric and electronic effects .

Physical Properties and Solubility

Key Observations :

- Alkoxy-substituted derivatives (e.g., butoxy, methoxy) are typically oils or low-melting solids with high solubility in non-polar solvents .

- Aromatic systems (e.g., anthracene in ) form crystalline solids with lower solubility, suited for materials applications.

- Methylsulfonyl derivatives (e.g., CAS 78504-09-3 in ) exhibit higher thermal stability due to electron-withdrawing effects.

Key Observations :

- Electron-donating groups (e.g., butoxy, methoxy) enhance solubility but may reduce electrophilicity, requiring optimized coupling conditions .

- Halogenated derivatives (e.g., Cl in ) show high reactivity in cross-coupling due to increased electrophilicity.

- Bulky aromatic systems (e.g., AnthBpin in ) are preferred in materials science for their stability and optoelectronic properties.

生物活性

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . It features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems. The presence of the butoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its applications in medicinal chemistry and materials science. The following sections summarize key findings related to its biological effects.

1. Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

- Case Studies : In vitro studies have shown that derivatives of dioxaborolane can inhibit cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) by interfering with cell cycle progression.

| Study | Cancer Type | Effect | Reference |

|---|---|---|---|

| Study A | Breast Cancer | Inhibition of cell growth by 50% | |

| Study B | Prostate Cancer | Induction of apoptosis |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Efficacy : Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Potential Applications : Its use as an additive in coatings and polymers could enhance the antimicrobial properties of these materials.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.

- Experimental Evidence : Animal models have shown improved cognitive function following treatment with dioxaborolane derivatives.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Toxicity Profiles : Initial toxicological studies indicate that certain derivatives may exhibit harmful effects at high concentrations. For example:

- Acute toxicity tests show harmful effects if ingested or upon skin contact.

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 3-butoxyphenylboronic acid with pinacol ester under palladium catalysis. Key parameters include inert atmosphere (argon/nitrogen), anhydrous solvents (e.g., 1,4-dioxane), and optimized reaction temperatures (e.g., 90°C for 24 hours). Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate) is critical to achieving ≥95% purity. Yield optimization (e.g., ~43%) may require adjusting stoichiometry or catalyst loading .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm the boronate ester structure and substituent positions. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities. Cross-referencing with spectral databases (e.g., PubChem) is advised to resolve ambiguities .

Q. What are the stability considerations for storing 2-(3-Butoxyphenyl)-dioxaborolane derivatives?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under argon at −20°C in amber vials to prevent photodegradation. Long-term stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to acidic/basic conditions, which may cleave the boronate ester .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-butoxyphenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The butoxy group’s electron-donating nature enhances boronate stability but may reduce electrophilicity in Suzuki-Miyaura couplings. Steric hindrance from the tert-butyl-like pinacol framework slows transmetalation. Computational studies (DFT) or Hammett plots can quantify substituent effects. Compare reactivity with analogs (e.g., 3-chloro or 3-fluoro derivatives) to isolate electronic vs. steric contributions .

Q. What experimental strategies resolve contradictions in reported yields for boronate ester syntheses?

- Methodological Answer : Discrepancies often arise from catalyst choice (Pd(OAc)₂ vs. PdCl₂), solvent purity, or oxygen exposure. Design a controlled study varying:

- Catalysts: Pd(PPh₃)₄ vs. XPhos-ligated palladium.

- Bases: K₂CO₃ vs. CsF (affects boron activation).

- Solvent systems: THF vs. DMF (polar aprotic effects).

Monitor intermediates via in situ IR or NMR to identify bottlenecks .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts like deboronated aryl species or pinacol adducts form via protodeboronation or ligand displacement. Mitigation strategies:

- Use excess pinacol (1.2 eq.) to stabilize the boronate.

- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.

- Employ flow chemistry for precise temperature control and reduced residence time .

Q. What advanced analytical techniques validate the compound’s role in organoboron catalysis?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and boron coordination geometry.

- Cyclic voltammetry : Assess redox stability for electrocatalytic applications.

- Kinetic isotope effects (KIE) : Study C-B bond activation mechanisms in coupling reactions.

Cross-correlate with computational models (e.g., Gaussian) to predict reactive intermediates .

Safety and Compliance

Q. What safety protocols are essential for handling this boronate ester?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。